テトラベンジルボグリボース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

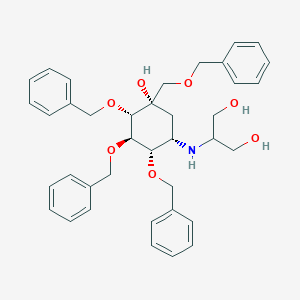

Tetrabenzyl-voglibose is a derivative of Voglibose which is an α-Glucosidase inhibitor used as an antidiabetic.

科学的研究の応用

テトラベンジルボグリボース:科学研究における応用に関する包括的な分析

医学研究における抗糖尿病および抗肥満作用: テトラベンジルボグリボースは、強力なα-グルコシダーゼ阻害剤であるボグリボースの誘導体です。 抗糖尿病作用により、高血糖症や2型糖尿病の治療に用いられてきました . さらに、研究では、ボグリボースには認知障害やアルツハイマー病に対する神経保護効果があることが示唆されています 、さらに非アルコール性脂肪性肝疾患(NAFLD)に対する潜在的な利点も考えられます .

製薬製剤における経皮薬物送達: この化合物は、さまざまなポリマーを使用して溶媒蒸発法で調製される経皮パッチでの使用が検討されています。 この薬物送達方法は、薬剤の制御放出を提供し、患者のコンプライアンスと有効性を向上させる可能性があります .

化学的性質:結晶構造解析: 化学の分野では、テトラベンジルボグリボースの結晶形がその物理的性質について研究されています。 結晶構造は、そのCu X線粉末回折パターンに特定のピークを示し、この化合物の合成と品質管理にとって重要である可能性があります .

標準物質:標準化および較正: 高品質の認証標準物質として、テトラベンジルボグリボースは、生化学研究における標準化および較正プロセスに使用されています。 これは、実験結果の精度と一貫性を確保するのに役立ちます .

作用機序

Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .

Target of Action

The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .

Mode of Action

Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .

Pharmacokinetics

Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Action Environment

The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .

特性

CAS番号 |

115250-39-0 |

|---|---|

分子式 |

C38H45NO7 |

分子量 |

627.8 g/mol |

IUPAC名 |

2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |

InChIキー |

DYSHUNINHUTCLX-GZLOPLGZSA-N |

SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

異性体SMILES |

C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

正規SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

同義語 |

TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?

A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]

Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?

A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]

Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?

A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []

Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?

A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。